(2S)-2-amino-3-(2-isopropylphenyl)propanoic acid
Description
(2S)-2-amino-3-(2-isopropylphenyl)propanoic acid is a non-proteinogenic α-amino acid characterized by a chiral center at the second carbon (S-configuration) and a 2-isopropylphenyl substituent on the third carbon of the propanoic acid backbone. The 2-isopropylphenyl group introduces steric bulk and hydrophobic interactions, which may influence solubility, receptor binding, and metabolic stability compared to simpler aromatic substituents .
Properties
IUPAC Name |
2-amino-3-(2-propan-2-ylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNJMPJZDTZETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(2-isopropylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(2-isopropylphenyl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-3-(2-isopropylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-amino-3-(2-isopropylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying amino acid interactions and protein folding.
Medicine: Research is being conducted on its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparison with Similar Compounds
(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic Acid
- Structure : Features two methyl groups at the 2- and 6-positions of the phenyl ring instead of isopropyl.
- Molecular Formula: C₁₁H₁₅NO₂; Molecular Weight: 193.25 g/mol .
- However, reduced hydrophobicity may limit membrane permeability.
- Applications : Used in peptidomimetic drug design for neurological targets due to its rigid aromatic side chain .
Carbidopa Monohydrate [(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic Acid]
- Structure : Contains a 3,4-dihydroxyphenyl (catechol) group.
- Molecular Formula: C₉H₁₁NO₄; Molecular Weight: 197.2 g/mol .
- Properties : The catechol group enables strong hydrogen bonding and metal chelation, enhancing its role as a decarboxylase inhibitor.
- Applications : Clinically used with levodopa in Parkinson’s disease to inhibit peripheral metabolism of levodopa, increasing CNS bioavailability .
(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic Acid
- Structure: Substituted with a phosphonomethyl group at the 4-position of the phenyl ring.
- Molecular Formula: C₁₀H₁₄NO₅P; Molecular Weight: 267.20 g/mol (estimated).
- Applications : Explored in antiviral and anticancer therapies due to its ability to interfere with phosphorylation-dependent pathways .
(2S)-2-amino-3-(3-(fluorosulfonyloxy)phenyl)propanoic Acid (mFSY)
- Structure : Features a reactive fluorosulfonyloxy group at the 3-position of the phenyl ring.
- Synthesis: Prepared via sulfonylation of Boc-protected tyrosine derivatives using [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) .
- Applications : The fluorosulfonyl group acts as a "click chemistry" handle for site-specific protein labeling or bioconjugation in chemical biology .
Levodopa [(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic Acid]
- Structure : Similar to carbidopa but lacks the hydrazine moiety.
- Molecular Formula: C₉H₁₁NO₄; Molecular Weight: 197.2 g/mol .
- Properties: The catechol group facilitates dopamine biosynthesis via aromatic L-amino acid decarboxylase.
- Applications : Gold-standard therapy for Parkinson’s disease to replenish dopamine levels in the brain .
Data Table: Key Properties of Compared Compounds
Research Findings and Trends
- Steric Effects : Bulky substituents (e.g., isopropyl in the target compound) reduce metabolic degradation but may hinder solubility and bioavailability .
- Functional Group Diversity : Phosphonate and fluorosulfonyl groups expand utility in drug design and chemical biology, enabling targeted modifications .
- Clinical Relevance : Catechol-containing derivatives (carbidopa, levodopa) remain cornerstone therapies for Parkinson’s disease, highlighting the importance of aromatic substitution patterns in pharmacology .
Biological Activity
(2S)-2-amino-3-(2-isopropylphenyl)propanoic acid, commonly known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a subject of interest in pharmacological research.
Chemical Structure
The compound's IUPAC name indicates it is a chiral amino acid with an isopropyl group attached to the phenyl ring. This structural feature may influence its interaction with biological targets, particularly in neuropharmacology and cancer therapeutics.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound may exhibit significant neuropharmacological properties. For instance, studies have highlighted the role of amino acid derivatives in modulating glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system (CNS).
- Receptor Interaction : Analogous compounds have shown high affinity for NMDA and AMPA receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies demonstrate that derivatives can inhibit cell proliferation in various cancer cell lines.
- Cell Line Studies : In vitro studies on compounds structurally related to this compound have shown IC50 values ranging from 45 nM to 99 nM against MCF-7 and HCT-116 cell lines, indicating potent cytotoxic effects .
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45 |
| HCT-116 | 6 |
| HepG-2 | 48 |
The mechanisms through which these compounds exert their effects include:
- CDK Inhibition : Some studies suggest that these amino acid derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : Research indicates that certain structural analogs can induce apoptosis by altering cell cycle progression, particularly increasing the pre-G1 phase in treated cells .
Case Study 1: Anticancer Activity
A study explored the effects of a compound resembling this compound on the MCF-7 breast cancer cell line. The results indicated a significant reduction in cell viability with an IC50 of 45 nM, suggesting strong anticancer properties. Flow cytometry analysis revealed increased apoptosis rates compared to control groups.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar amino acids on PC12 cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce ROS production and improve cell viability, highlighting their potential as therapeutic agents for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
